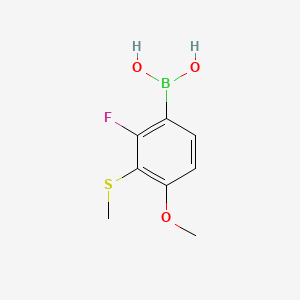![molecular formula C14H12F2O B14029753 (3,5-Difluoro-4'-methyl-[1,1'-biphenyl]-4-yl)methanol](/img/structure/B14029753.png)
(3,5-Difluoro-4'-methyl-[1,1'-biphenyl]-4-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3,5-Difluoro-4’-methyl-[1,1’-biphenyl]-4-yl)methanol is an organic compound with the molecular formula C13H10F2O It is a biphenyl derivative, characterized by the presence of two fluorine atoms and a methyl group on one phenyl ring, and a hydroxymethyl group on the other phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Difluoro-4’-methyl-[1,1’-biphenyl]-4-yl)methanol typically involves the reaction of 3,5-difluoro-4’-methylbiphenyl with formaldehyde under basic conditions. The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the hydroxymethyl group is introduced at the para position relative to the methyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and catalytic hydrogenation can enhance the efficiency and yield of the process. The overall yield for such processes can be quite high, with purities exceeding 97% .
化学反应分析
Types of Reactions
(3,5-Difluoro-4’-methyl-[1,1’-biphenyl]-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products
Oxidation: Formation of 3,5-difluoro-4’-methyl-[1,1’-biphenyl]-4-carboxylic acid.
Reduction: Formation of 3,5-difluoro-4’-methyl-[1,1’-biphenyl]-4-ylmethanol.
Substitution: Formation of various substituted biphenyl derivatives depending on the nucleophile used.
科学研究应用
(3,5-Difluoro-4’-methyl-[1,1’-biphenyl]-4-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Used in the production of advanced materials, including polymers and coatings.
作用机制
The mechanism of action of (3,5-Difluoro-4’-methyl-[1,1’-biphenyl]-4-yl)methanol involves its interaction with specific molecular targets. The electron-withdrawing fluorine atoms can influence the reactivity of the hydroxymethyl group, making it more susceptible to nucleophilic attack. This compound can participate in various biochemical pathways, potentially affecting enzyme activity and cellular processes .
相似化合物的比较
Similar Compounds
- 3,5-Difluoro-4’-methyl-1,1’-biphenyl
- 3,5-Difluoro-4’-methyl-[1,1’-biphenyl]-4-carboxylic acid
- 4-(Difluoro(3,4,5-trifluorophenoxy)methyl)-3,5-difluoro-4’-propyl-1,1’-biphenyl
Uniqueness
(3,5-Difluoro-4’-methyl-[1,1’-biphenyl]-4-yl)methanol is unique due to the presence of both fluorine atoms and a hydroxymethyl group, which impart distinct chemical and physical properties. These features make it a valuable compound for various applications, particularly in the synthesis of complex organic molecules and advanced materials .
属性
分子式 |
C14H12F2O |
|---|---|
分子量 |
234.24 g/mol |
IUPAC 名称 |
[2,6-difluoro-4-(4-methylphenyl)phenyl]methanol |
InChI |
InChI=1S/C14H12F2O/c1-9-2-4-10(5-3-9)11-6-13(15)12(8-17)14(16)7-11/h2-7,17H,8H2,1H3 |
InChI 键 |
ABGZJNZYOIHRIF-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C2=CC(=C(C(=C2)F)CO)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Tert-butyl (3R)-3-[5-iodo-2-(methylcarbamoyl)phenoxy]pyrrolidine-1-carboxylate](/img/structure/B14029683.png)


![tert-butyl (1R,4S,5R)-5-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B14029699.png)



![2-(Di-1-naphthalenylphosphino)-N-[(8alpha,9S)-6'-methoxycinchonan-9-yl]benzamide](/img/structure/B14029710.png)

![tert-Butyl 2'-oxo-1',2',5',6'-tetrahydrospiro[piperidine-4,4'-pyrrolo[1,2-b]pyrazole]-1-carboxylate](/img/structure/B14029716.png)
![2-[Bis(2,6-dimethylphenyl)phosphino]-N-[(8alpha,9S)-6'-methoxycinchonan-9-yl]benzamide](/img/structure/B14029722.png)

